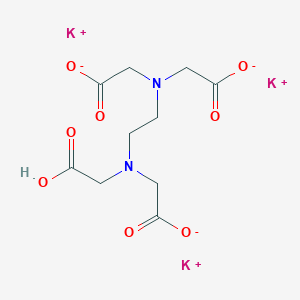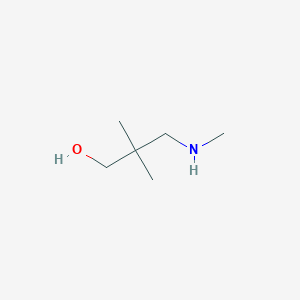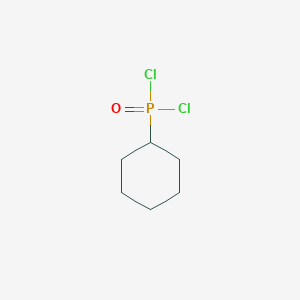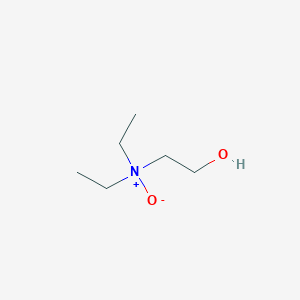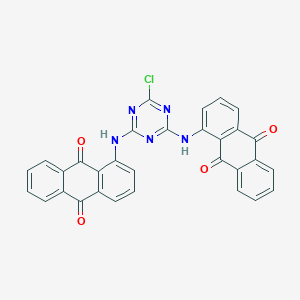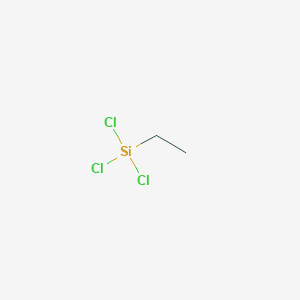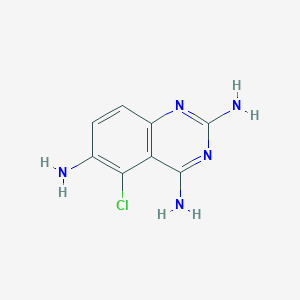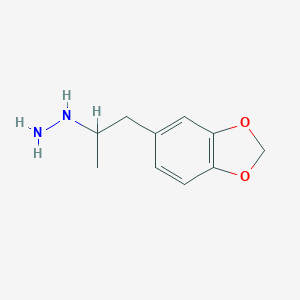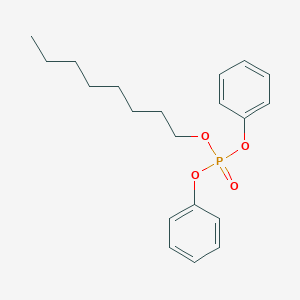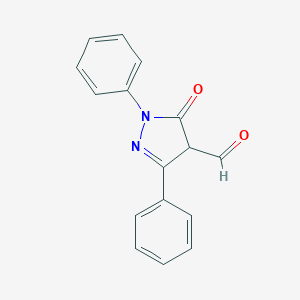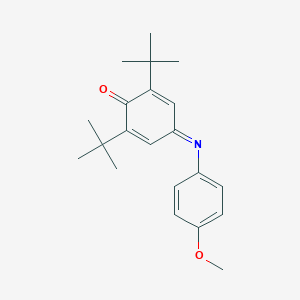
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it is a member of the cyclohexadienone family of compounds. DIBO has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Wirkmechanismus
The mechanism of action of DIBO is not well understood. However, it is thought that the imine group in DIBO may react with nucleophiles such as thiols on the surface of biomolecules. This reaction could lead to the formation of a covalent bond between the biomolecule and DIBO, resulting in the crosslinking of the two molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DIBO are not well characterized. However, studies have shown that DIBO is relatively non-toxic to cells and has low immunogenicity. This makes it an attractive candidate for use in a variety of different research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIBO is its ability to crosslink biomolecules with high efficiency. This property makes DIBO useful for a variety of different applications in the lab. However, one limitation of DIBO is its relatively low solubility in water. This can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are a number of different future directions for research on DIBO. One promising area of research is the development of new methods for synthesizing DIBO that are more efficient and cost-effective. Another area of research is the development of new applications for DIBO in the fields of drug delivery, diagnostics, and imaging. Overall, the potential applications of DIBO in scientific research are vast, and continued research in this area is likely to yield many exciting discoveries.
Synthesemethoden
The synthesis of DIBO can be achieved through a number of different methods. One common method involves the reaction of 4-methoxybenzaldehyde with tert-butylamine to form the imine intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-one to form the final product. Other methods for synthesizing DIBO have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
DIBO has been studied for a number of different scientific research applications. One of the most promising applications for DIBO is in the field of bioconjugation. DIBO has been found to be an effective crosslinking agent for the conjugation of biomolecules such as proteins and peptides. This property makes DIBO useful for a variety of different applications, including drug delivery, diagnostics, and imaging.
Eigenschaften
CAS-Nummer |
17119-01-6 |
|---|---|
Produktname |
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)22-14-8-10-16(24-7)11-9-14/h8-13H,1-7H3 |
InChI-Schlüssel |
BNWCUJIDTGBBHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
Synonyme |
2,6-Bis(1,1-dimethylethyl)cyclohexa-2,5-diene-1,4-dione, 4-(4-methoxyp henyl)imine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



